

ZK118182 Isopropyl Ester: A Technical Guide to Receptor Binding Affinity and Selectivity

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Compound of Interest

Compound Name: ZK118182 Isopropyl ester

Cat. No.: B10768008

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 isopropyl ester is a prodrug of the potent prostaglandin DP1 receptor agonist, ZK118182. As an isopropyl ester, it is designed to enhance corneal penetration, making it a valuable compound in ophthalmic research, particularly in the context of lowering intraocular pressure. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of ZK118182 and its active form, ZK118182. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Receptor Binding Affinity and Selectivity

ZK118182 isopropyl ester is rapidly hydrolyzed in vivo to its active form, ZK118182. Therefore, the majority of receptor binding data available in the scientific literature pertains to the active metabolite. ZK118182 is a potent and selective agonist for the prostaglandin DP1 receptor.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding affinity (Ki) of ZK118182 and related compounds at various prostanoid receptors.

Table 1: Binding Affinity (Ki) of ZK118182 at Prostanoid Receptors



Receptor Subtype	Ki (nM)
DP1	74
EP1	73.4

Table 2: Binding Affinity (Ki) and Functional Activity (EC50) of AL-6598 (a related ZK118182 analog)

Receptor Subtype	Кі (μМ)	EC50 (μM)
DP	2.9 - 9.7	2.64
EP2	-	0.47 - 0.69 (partial agonist)
EP3	38 - 103	-
FP	38 - 103	-
IP	38 - 103	-
TP	38 - 103	-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the receptor binding and functional activity of compounds like **ZK118182** isopropyl ester.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of **ZK118182** isopropyl ester and its active metabolite, ZK118182, at a panel of prostanoid receptors (DP, EP1-4, FP, IP, TP).

Materials:

Cell membranes expressing the specific human prostanoid receptor subtype.

Foundational & Exploratory





- Radiolabeled ligand specific for each receptor (e.g., [3H]-PGD2 for DP1, [3H]-PGE2 for EP receptors).
- Test compounds: **ZK118182** isopropyl ester and ZK118182.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters.
- Scintillation cocktail.
- 96-well microplates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.
 - Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known non-labeled ligand for that receptor, and membrane preparation.
 - Test Compound: Assay buffer, radiolabeled ligand, serially diluted test compound, and membrane preparation.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.



- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled receptor (GPCR).

Objective: To determine the functional potency (EC50) of **ZK118182** isopropyl ester and ZK118182 as agonists at Gs-coupled prostanoid receptors (e.g., DP1, EP2, EP4, IP) or their ability to inhibit forskolin-stimulated cAMP production at Gi-coupled receptors (e.g., EP3).

Materials:

- Whole cells expressing the specific human prostanoid receptor subtype.
- Test compounds: **ZK118182** isopropyl ester and ZK118182.
- · Forskolin (for Gi-coupled receptor assays).



- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Cell culture medium.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- 96-well or 384-well cell culture plates.
- Plate reader compatible with the chosen cAMP assay kit.

Procedure:

- Cell Seeding: Seed the cells into microplates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.
- Cell Stimulation:
 - For Gs-coupled receptors: Remove the culture medium from the cells and add the diluted test compounds.
 - For Gi-coupled receptors: Pre-incubate the cells with the test compounds for a short period, then add a fixed concentration of forskolin to stimulate cAMP production.
- Incubation: Incubate the plates at 37°C for a specific duration (e.g., 15-30 minutes).
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Plot the measured cAMP levels against the logarithm of the test compound concentration.

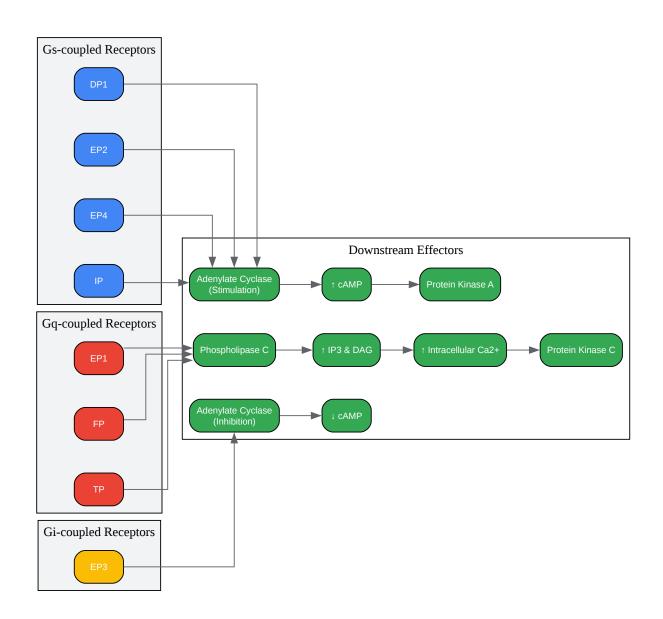


 Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the prostanoid receptors and a typical experimental workflow for receptor binding assays.

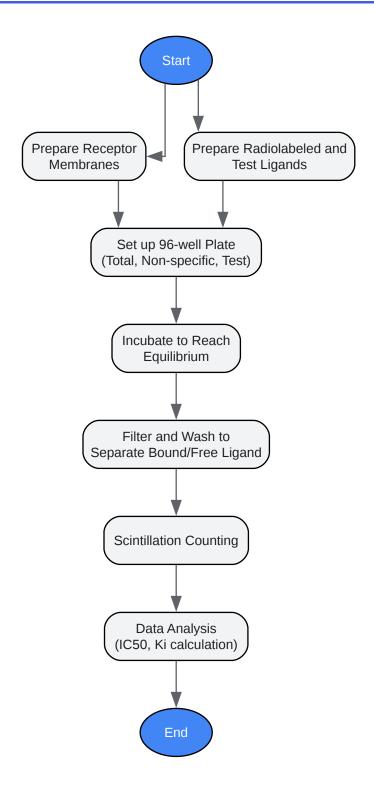




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Caption: Primary G-protein signaling pathways of prostanoid receptors.





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Caption: Experimental workflow for a radioligand displacement binding assay.

Conclusion



ZK118182 isopropyl ester serves as a valuable research tool for investigating the role of the DP1 receptor in various physiological and pathological processes. Its prodrug nature allows for enhanced tissue penetration, while its active metabolite, ZK118182, exhibits high potency and selectivity for the DP1 receptor. The data and protocols presented in this guide provide a comprehensive resource for scientists working with this compound, facilitating further research into its therapeutic potential.

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